molecular formula C20H29N3O5 B2944728 (E)-[3,3-dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-ylidene]amino N-cyclohexylcarbamate CAS No. 478048-94-1

(E)-[3,3-dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-ylidene]amino N-cyclohexylcarbamate

Cat. No.: B2944728
CAS No.: 478048-94-1
M. Wt: 391.468
InChI Key: VBZYRGIQMRBQKA-PYCFMQQDSA-N
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Description

(E)-[3,3-dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-ylidene]amino N-cyclohexylcarbamate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a nitrophenoxy group, a dimethylbutan-2-ylidene moiety, and a cyclohexylcarbamate group, which contribute to its distinct chemical properties.

Scientific Research Applications

(E)-[3,3-dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-ylidene]amino N-cyclohexylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[3,3-dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-ylidene]amino N-cyclohexylcarbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the nitrophenoxy intermediate: This involves the nitration of a methylphenol derivative to introduce the nitro group.

    Synthesis of the dimethylbutan-2-ylidene intermediate: This step involves the alkylation of a butanone derivative to introduce the dimethyl groups.

    Coupling reaction: The final step involves the coupling of the nitrophenoxy and dimethylbutan-2-ylidene intermediates with N-cyclohexylcarbamate under specific reaction conditions, such as the use of a base catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-[3,3-dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-ylidene]amino N-cyclohexylcarbamate undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of (E)-[3,3-dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-ylidene]amino N-cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-[3,3-dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-ylidene]amino N-cyclohexylcarbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitrophenoxy group, in particular, distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

[(E)-[3,3-dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-ylidene]amino] N-cyclohexylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O5/c1-14-10-11-17(16(12-14)23(25)26)27-13-18(20(2,3)4)22-28-19(24)21-15-8-6-5-7-9-15/h10-12,15H,5-9,13H2,1-4H3,(H,21,24)/b22-18-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZYRGIQMRBQKA-PYCFMQQDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=NOC(=O)NC2CCCCC2)C(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC/C(=N/OC(=O)NC2CCCCC2)/C(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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